molecular formula C7H6N4O2S2 B13962184 Thiazole, 2-((1-methyl-1H-imidazol-2-yl)thio)-5-nitro- CAS No. 39259-57-9

Thiazole, 2-((1-methyl-1H-imidazol-2-yl)thio)-5-nitro-

Cat. No.: B13962184
CAS No.: 39259-57-9
M. Wt: 242.3 g/mol
InChI Key: SVIJDDPKNUIEGC-UHFFFAOYSA-N
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Description

2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole is a chemical compound with the molecular formula C7H6N4O2S2. It is known for its unique structure, which includes both imidazole and thiazole rings, making it a compound of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole typically involves the reaction of 2-chloro-5-nitrothiazole with 1-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(1-methylimidazol-2-yl)sulfanyl-5-amino-1,3-thiazole .

Scientific Research Applications

2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole and thiazole rings also play a role in binding to specific enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

39259-57-9

Molecular Formula

C7H6N4O2S2

Molecular Weight

242.3 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-5-nitro-1,3-thiazole

InChI

InChI=1S/C7H6N4O2S2/c1-10-3-2-8-6(10)15-7-9-4-5(14-7)11(12)13/h2-4H,1H3

InChI Key

SVIJDDPKNUIEGC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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